Diproform
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
93281-21-1 |
|---|---|
Molecular Formula |
C37H42ClFINO8 |
Molecular Weight |
810.1 g/mol |
IUPAC Name |
5-chloro-7-iodoquinolin-8-ol;[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C28H37FO7.C9H5ClINO/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;1-4,13H/t16-,19-,20-,21-,25-,26-,27?,28-;/m0./s1 |
InChI Key |
IXUUNJQLJXHOAG-XEMJQECLSA-N |
SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 |
Synonyms |
diproform |
Origin of Product |
United States |
Historical Context of Corticosteroid and Halogenated Quinoline Research
The development of Diproform's components is rooted in two distinct yet significant streams of chemical and medical research.
The journey of corticosteroids began in the 1930s with the discovery that extracts from animal adrenal glands could treat adrenal failure in humans. ontosight.ai By 1940, researchers had categorized corticosteroids into two groups based on their primary effects: one influencing fluid and sodium retention and the other demonstrating anti-inflammatory potential. ontosight.ai A pivotal moment came in 1948 when cortisone (B1669442) was first administered to a patient with rheumatoid arthritis, marking the beginning of its widespread therapeutic use. ontosight.ai This led to the Nobel Prize in Physiology or Medicine in 1950 for the isolation and therapeutic application of cortisone. google.com The subsequent decades saw the synthesis of numerous analogues, including betamethasone (B1666872) dipropionate, with research focusing on enhancing anti-inflammatory potency. rsc.orgnih.gov
The study of halogenated quinolines has a similarly rich history. Quinoline (B57606) itself was first isolated from coal tar in 1834. nih.gov Its derivatives quickly became a cornerstone in medicinal chemistry, leading to the development of significant drugs. nih.govnih.gov Clioquinol (B1669181), or 5-chloro-7-iodo-8-quinolinol, was initially introduced as a topical antiseptic and later used as an oral agent for intestinal amebiasis in 1934. nih.gov While its oral use was later discontinued (B1498344) due to neurotoxicity concerns, research into its properties continued, particularly focusing on its role as a metal chelator. nih.govresearchgate.net The convergence of these two research paths provides the foundation for investigating combination formulations like this compound.
Significance of Diproform in Fundamental Biochemical and Synthetic Chemistry Investigations
The academic significance of Diproform lies in the synergistic and individual biochemical and synthetic attributes of its components, betamethasone (B1666872) dipropionate and clioquinol (B1669181).
From a biochemical perspective, the combination of a potent corticosteroid and a metal-chelating agent presents a unique area of study. Research has shown that clioquinol can act as a copper-binding agent and induce apoptosis, or programmed cell death, in various cell lines. researchgate.net Studies have demonstrated that the presence of copper can enhance the growth-inhibitory effects of clioquinol derivatives. researchgate.net Furthermore, some research indicates that clioquinol's mechanism of action involves the generation of reactive oxygen species (ROS) and the activation of the MAPK signaling pathway. researchgate.net The anti-inflammatory and immunosuppressive actions of betamethasone dipropionate are well-documented, involving the inhibition of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. ontosight.ai The study of their combined effects in a formulation like this compound is a subject of interest for understanding complex biochemical interactions.
In the realm of synthetic chemistry, the synthesis of both betamethasone dipropionate and clioquinol involves multi-step processes that are of academic interest. The synthesis of betamethasone dipropionate is a complex process that has been a subject of research to develop more efficient and stereoselective routes. innovareacademics.in Similarly, various synthetic pathways for clioquinol have been explored, often starting from 8-hydroxyquinoline (B1678124), with a focus on improving yield and reducing byproducts. google.com The development of analytical methods, such as RP-HPLC, to simultaneously determine betamethasone and clioquinol in formulations is also a significant area of analytical chemistry research. innovareacademics.inmdpi.com
Overview of Diproform S Component Structures in Academic Inquiry
Strategies for the Total Synthesis of this compound's Constituent Components
Development of Synthetic Pathways for Betamethasone Dipropionate Backbone
Betamethasone Dipropionate, a corticosteroid, is a synthetic analog of adrenal corticosteroids. wikipedia.org Its synthesis involves the modification of a steroid backbone. Traditional synthesis methods for Betamethasone Dipropionate involve a series of steps starting from betamethasone. One approach includes a cyclization reaction of betamethasone with triethyl orthopropionate to form a cyclic intermediate, followed by selective hydrolysis and then propionylation at the 21-site hydroxyl group to yield the target product. google.com However, this traditional method can have drawbacks such as a longer intermediate separation process, complex operation, the need for various auxiliary materials, and the generation of a significant amount of wastewater. google.com
Research continues to explore more efficient and environmentally friendly methods for preparing Betamethasone Dipropionate. google.com Novel routes have been developed, including those starting from readily available precursors like 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD). researchgate.net Such routes may involve stereoselective introduction of methyl groups and the installation of the 17-side chain. researchgate.net
Several synthetic routes for Betamethasone 17,21-dipropionate have been reported. chemicalbook.com An example involves reacting a compound with potassium fluoride (B91410) in propan-2-one under an inert atmosphere to obtain betamethasone propionate (B1217596) with a high yield and purity. chemicalbook.com
Exploration of Synthetic Routes to 5-chloro-7-iodo-8-quinolinol
5-chloro-7-iodo-8-quinolinol, also known as Clioquinol, is an 8-hydroxyquinoline derivative. ctdbase.orgwikipedia.org Its synthesis typically starts from 8-hydroxyquinoline. google.com Several methods exist for the preparation of 5-chloro-7-iodo-8-quinolinol, generally involving halogenation at the C5 and C7 positions of the quinoline ring. google.com
One approach involves acylating 8-hydroxyquinoline with acetic anhydride, followed by halogenation at the C5 position using a halogenating agent like dichloro(iodo)hydantoin in the presence of a phase transfer catalyst. google.com Subsequent hydrolysis and iodination at the C7 position yield 5-chloro-7-iodo-8-quinolinol. google.com Alternative methods may involve introducing the iodine at C7 first, followed by chlorination at C5, or vice versa. google.com However, these methods can suffer from low yields and the formation of byproducts due to the directing effects of the hydroxyl group on the quinoline ring. google.com
Research into the synthesis of 5-chloro-7-iodo-8-quinolinol and its derivatives continues, exploring different reaction conditions and reagents to improve yield and purity. solubilityofthings.comresearchgate.net Studies have also investigated the synthesis of related halogenated quinoline compounds. rsc.orgacs.org
Research into Novel Synthetic Approaches for this compound Derivatives and Analogs
Research into novel synthetic approaches for derivatives and analogs of this compound would involve modifications to either the Betamethasone Dipropionate structure or the 5-chloro-7-iodo-8-quinolinol structure, or both. This could include exploring new ways to functionalize the steroid skeleton of betamethasone or synthesizing novel halogenated quinoline derivatives with different substituents or substitution patterns.
While specific research directly on "this compound derivatives" in the context of novel synthesis is not extensively detailed in the provided results, studies on the synthesis of betamethasone analogs and derivatives exist. acs.org Similarly, research on synthesizing various 8-hydroxyquinoline derivatives with different halogenation patterns or the introduction of other functional groups is ongoing. researchgate.netrsc.orgacs.org These studies contribute to the broader understanding of the chemical space around this compound's components and could potentially inform the development of novel synthetic approaches for related compounds.
Investigation of Reaction Mechanisms and Stereochemistry in this compound Synthesis
Understanding the reaction mechanisms and stereochemistry is crucial for controlling the outcome and yield in the synthesis of complex molecules like Betamethasone Dipropionate, which contains multiple chiral centers. researchgate.netuok.edu.in
In the synthesis of the Betamethasone Dipropionate backbone, reactions involving the introduction of methyl groups or the modification of existing functionalities on the steroid framework must consider stereochemical control to ensure the desired isomer is obtained. For instance, the stereoselective introduction of the 16α-methyl group and its conversion to the 16β-methyl configuration are critical steps. researchgate.net The mechanisms of these reactions, including factors influencing stereoselectivity, are subjects of ongoing investigation in steroid synthesis.
For the synthesis of 5-chloro-7-iodo-8-quinolinol, the reaction mechanisms of electrophilic aromatic substitution on the quinoline ring, particularly the directed halogenation, are important. google.com The regioselectivity (position of substitution) and potential for isomer formation are key aspects of these mechanisms. google.com Studies on the synthesis of halogenated quinolines often delve into the reaction conditions that favor substitution at specific positions. google.com
General principles of stereochemistry and reaction mechanisms, such as SN2 and SN1 reactions, are fundamental to understanding many transformations involved in organic synthesis, including those potentially used in the preparation of this compound's components. uok.edu.innumberanalytics.comorganic-chemistry.orgmasterorganicchemistry.compressbooks.pub SN2 reactions, for example, are known for their inversion of configuration at a chiral center, a concept relevant in building complex molecules with defined stereochemistry. numberanalytics.compressbooks.pub
While detailed, this compound-specific mechanistic studies were not prominently found, the synthesis of its components relies on established organic reaction mechanisms and principles of stereochemical control common in the synthesis of pharmaceuticals.
Data Tables
Given the nature of the search results focusing on synthetic routes and chemical properties rather than specific experimental data with numerical yields or reaction conditions across multiple syntheses, a comprehensive data table summarizing specific reaction parameters for this compound synthesis is not feasible based solely on the provided snippets. However, we can present a table summarizing key properties of the constituent compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| This compound | C₃₇H₄₂ClFINO₈ | ~810.1 | 146403 |
| Betamethasone Dipropionate | C₂₈H₃₇FO₇ | ~504.6 | 21800 |
| 5-chloro-7-iodo-8-quinolinol | C₉H₅ClINO | ~305.50 | 2788 |
Investigations into Glucocorticoid Receptor Binding Dynamics and Mechanism
The glucocorticoid receptor (GR), a member of the nuclear receptor superfamily, is the primary target for glucocorticoids like Betamethasone dipropionate. nih.govnih.govtargetmol.comresearchgate.netfda.govdovepress.comx-mol.netdrugbank.comnih.gov Upon binding their cognate ligands, GRs undergo conformational changes, translocate to the nucleus, and modulate gene expression by interacting with specific DNA sequences or other transcription factors. researchgate.netdovepress.comx-mol.netdrugbank.comnih.gov
Elucidation of Molecular Recognition and Ligand-Binding Domain Interactions
Betamethasone dipropionate, as a synthetic glucocorticoid ester, exerts its anti-inflammatory and immunosuppressive effects by binding to the intracellular glucocorticoid receptor. nih.govnih.govtargetmol.comportlandpress.com The interaction occurs within the ligand-binding domain (LBD) of the GR. researchgate.netdrugbank.comnih.govgoogle.com This binding is highly specific, involving precise molecular recognition between the steroid structure of Betamethasone dipropionate and the amino acid residues lining the hydrophobic pocket of the GR LBD. drugbank.comnih.gov The binding of a ligand like dexamethasone, a related glucocorticoid, induces a conformational change in the LBD, particularly the repositioning of helix 12, which is crucial for the receptor's subsequent interaction with coactivator proteins and its function as a transcription factor. drugbank.comnih.gov Studies on GR binding dynamics using techniques like single-molecule microscopy and fluorescence recovery after photobleaching (FRAP) have shown that agonist-activated GR exhibits dynamic interactions with DNA, involving both short-lived and longer-duration binding events, which facilitate the search for target sequences. drugbank.comrsc.org
Analysis of Allosteric Modulation and Conformational Changes Induced by this compound
Ligand binding to the GR LBD induces significant conformational changes that are essential for receptor activation and function. researchgate.netnih.govdrugbank.comnih.govgoogle.com While direct studies on allosteric modulation of GR by this compound as a combined entity were not found, the binding of the Betamethasone dipropionate component is known to trigger a cascade of conformational rearrangements within the GR protein. These changes expose nuclear localization signals, allowing translocation to the nucleus, and create interaction surfaces for coregulatory proteins. researchgate.netdovepress.comnih.gov Allosteric modulation, where binding at one site affects activity at another site, is a known mechanism in receptor biology and can occur even with minimal conformational changes. pnas.orgrsc.orgnih.govntu.edu.sgjfda-online.com The precise conformational fingerprint induced by Betamethasone dipropionate binding to the GR dictates the receptor's subsequent interactions and transcriptional outcomes. researchgate.netnih.gov Different ligands, even agonists, can induce distinct receptor mobilities and presumably different conformational changes, influencing receptor complex formation. rsc.org
Enzymatic Interactions and Biotransformation Pathways of this compound
The biotransformation of this compound involves the metabolic processing of its two distinct components: Betamethasone dipropionate and Clioquinol. These processes are mediated by various enzymes, primarily esterases for the corticosteroid ester and conjugating enzymes for the quinoline component.
Research into Biotransformation Pathways of the Quinolone Component
Clioquinol (5-chloro-7-iodoquinolin-8-ol), the quinolone component of this compound, undergoes biotransformation in the body. nih.govportlandpress.comontosight.ai In various animal species, including rats, mice, rabbits, and hamsters, Clioquinol is rapidly absorbed and undergoes significant first-pass metabolism, primarily forming glucuronate and sulfate (B86663) conjugates. researchgate.netportlandpress.comontosight.airesearchgate.net These conjugation reactions, particularly glucuronidation, are common metabolic pathways that increase the water solubility of compounds, facilitating their excretion. nih.govresearchgate.net While conjugation is a major pathway in rodents, humans appear to form lower concentrations of these conjugates compared to the parent compound. portlandpress.comontosight.ai The biotransformation of Clioquinol is important for its elimination from the body and can influence its pharmacokinetic profile. researchgate.netontosight.airesearchgate.net
Modulation of Intracellular Signaling Cascades by this compound
This compound's components, Betamethasone dipropionate and Clioquinol, can modulate various intracellular signaling cascades through distinct mechanisms.
The Betamethasone dipropionate component, acting via the glucocorticoid receptor, significantly impacts intracellular signaling. Upon ligand binding and nuclear translocation, the activated GR can directly influence gene transcription by binding to glucocorticoid response elements (GREs) in the DNA, leading to the upregulation of anti-inflammatory proteins and the repression of pro-inflammatory mediators. nih.govnih.govtargetmol.comresearchgate.netfda.govdovepress.comx-mol.netdrugbank.comnih.govportlandpress.com The GR can also modulate signaling indirectly through protein-protein interactions with other transcription factors, a mechanism known as tethering, affecting pathways like NF-κB and AP-1. x-mol.netdrugbank.comnih.gov This modulation of gene expression by the GR affects a wide range of cellular processes and signaling networks related to inflammation, immune response, and metabolism. researchgate.netdovepress.comx-mol.netdrugbank.comnih.gov
Research on Nuclear Translocation of Receptor-Diproform Complexes
The corticosteroid component of this compound, being a glucocorticoid derivative, primarily interacts with the glucocorticoid receptor (GR). The GR is a ligand-activated transcription factor that typically resides in the cytoplasm in an inactive state, complexed with heat shock proteins (Hsp90, Hsp70) and other chaperones nih.govfrontiersin.orguconn.eduthermofisher.comwikipedia.org. Upon binding of a glucocorticoid ligand, such as the corticosteroid component of this compound, a conformational change occurs in the receptor, leading to the dissociation of heat shock proteins nih.govfrontiersin.orgwikipedia.org.
Following ligand binding and dissociation from chaperones, the activated GR undergoes nuclear translocation, a process crucial for its function as a transcription factor nih.govatsjournals.orgthermofisher.comwikipedia.org. Nuclear import of the GR is facilitated by nuclear localization signals (NLSs) within the receptor structure nih.govuconn.edumdpi.comconicet.gov.ar. The GR contains two main NLSs: NL1, a classic basic-type NLS located near the DNA binding domain, and NL2, which spans a portion of the ligand-binding domain nih.govuconn.edumdpi.com. The function of NL1 is dependent on importin-α/β heterodimers, which are key components of the nuclear translocation system, facilitating the energy-dependent movement through the nuclear pore complex nih.govuconn.edumdpi.com. Research indicates that the importin system plays a significant role in the ligand-induced nuclear import of GR mdpi.com. The nuclear translocation process results in the accumulation of the activated GR in the nucleus, where it can then modulate gene expression nih.govatsjournals.orgthermofisher.com.
Studies utilizing techniques such as immunocytochemistry have demonstrated the nuclear translocation of GR in various cell types upon exposure to corticosteroids atsjournals.org. For instance, research has shown significant GR activation and subsequent nuclear accumulation in human airway cells following inhalation of beclomethasone (B1667900) dipropionate, another corticosteroid atsjournals.org. The translocation is often observed as a depletion of GR from the cytoplasm accompanied by a corresponding increase in nuclear GR localization atsjournals.org. The dynamic shuttling of GR between the nucleus and cytoplasm is influenced by various factors, including phosphorylation and interactions with other proteins atsjournals.orguconn.educonicet.gov.ar.
Metal Chelation and Redox Chemistry of the Quinolone Component of this compound
The quinolone component of this compound is 5-chloro-7-iodo-8-quinolinol, also known as Clioquinol nih.govatsjournals.orgnih.gov. Clioquinol is a halogenated derivative of 8-hydroxyquinoline (8-HQ) scispace.comwikipedia.orgscirp.orgwikidoc.orgwikipedia.orgpatsnap.com. A key property of 8-hydroxyquinolines, including Clioquinol, is their ability to act as potent metal chelators scispace.comscirp.orgwikipedia.orgpatsnap.comnih.govresearchgate.netsigmaaldrich.comacs.orgrsc.orgrroij.com. The chelating ability arises from the presence of the hydroxyl group at position 8 and the nitrogen atom in the quinoline ring, which can coordinate with various metal ions scispace.comscirp.orgrroij.com.
Clioquinol has been shown to form stable chelate complexes with a variety of metal ions, including divalent cations such as Cu²⁺, Zn²⁺, Mn²⁺, Mg²⁺, Fe²⁺, Co²⁺, and Ni²⁺, as well as trivalent cations like Fe³⁺ and Al³⁺ uconn.eduscispace.comscirp.orgresearchgate.netrroij.com. The most common coordination mode involves binding through the phenolic oxygen and the nitrogen atom uconn.eduscirp.orgresearchgate.net. The stoichiometry of the complexes formed can vary depending on the metal ion and conditions, with common ratios being 1:1 or 1:2 (metal:ligand) for divalent cations and 1:1, 1:2, or 1:3 for trivalent cations uconn.eduresearchgate.net. Studies on the coordination properties of Clioquinol with Zn²⁺, for instance, suggest the formation of binary metal/ligand complexes with a 1:2 stoichiometry, where the phenolic group is deprotonated rsc.org.
The metal-chelating property of Clioquinol is considered to contribute to its biological activities, particularly its antimicrobial effects, by sequestering essential metal ions required for microbial enzymatic processes scirp.orgpatsnap.com. Furthermore, the chelating ability has been explored in the context of neurodegenerative diseases, where metal dyshomeostasis is implicated wikidoc.orgnih.govresearchgate.netsigmaaldrich.comacs.orgresearchgate.net. Clioquinol has been shown to chelate copper and zinc ions, which are involved in the aggregation of amyloid-β plaques in Alzheimer's disease wikidoc.orgsigmaaldrich.comacs.orgresearchgate.net.
In addition to metal chelation, 8-hydroxyquinolines, including Clioquinol, exhibit interesting redox chemistry researchgate.netcore.ac.uknih.govresearchgate.neteuropa.euacs.orgacs.orgrsc.orgnih.gov. The electrochemical behavior of Clioquinol has been studied, revealing that its oxidation is an irreversible pH-dependent process researchgate.netnih.govresearchgate.net. The electrochemical oxidation of Clioquinol, as a phenolic compound, is proposed to involve the formation of a phenoxy radical researchgate.netnih.govresearchgate.net. This radical can undergo further reactions, including polymerization or oxidation to a quinone-like structure researchgate.netnih.govresearchgate.net.
Structure Activity Relationship Sar and Computational Chemistry Studies of Diproform
Identification of Key Structural Motifs and Pharmacophoric Features for Biochemical Activity
The biological activity of the components of Diproform is intrinsically linked to their three-dimensional structure and the arrangement of specific chemical features, known as pharmacophores. A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target and elicit a response.
For the corticosteroid component, a derivative of a pregnadiene, the key pharmacophoric features are well-established within the broader class of glucocorticoids. These typically include:
A steroid scaffold: The rigid four-ring system provides the fundamental framework for interaction with the glucocorticoid receptor.
Hydrogen bond donors and acceptors: The hydroxyl group at the C11 position and the ketone groups at C3 and C20 are crucial for forming hydrogen bonds with amino acid residues in the receptor's binding pocket.
Hydrophobic regions: The steroidal backbone itself provides extensive hydrophobic surfaces that contribute to binding affinity.
The propionate (B1217596) ester groups at C17 and C21: These ester groups can influence the compound's pharmacokinetic properties and may also contribute to binding interactions.
For the 5-chloro-7-iodo-8-quinolinol component, the pharmacophoric features responsible for its antiseptic activity would likely include:
A planar aromatic system: The quinoline (B57606) ring system can participate in stacking interactions with biological macromolecules.
A hydroxyl group: This group can act as both a hydrogen bond donor and acceptor, and its ability to chelate metal ions is often critical for the antimicrobial activity of 8-hydroxyquinolines.
Halogen atoms (chlorine and iodine): These substituents significantly modulate the electronic properties and lipophilicity of the molecule, which can enhance its ability to penetrate microbial cell membranes and interact with target enzymes.
Pharmacophore models can be generated from the structures of known active compounds or from the ligand-binding site of a target protein. These models are valuable in virtual screening campaigns to identify new compounds with the potential for similar biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov This approach is fundamental in medicinal chemistry for predicting the activity of newly designed molecules and for understanding the molecular properties that are most important for a desired biological effect.
A hypothetical QSAR study on a series of analogs of 5-chloro-7-iodo-8-quinolinol could be conducted to optimize its antiseptic potency. In such a study, various physicochemical descriptors would be calculated for each analog and correlated with their experimentally determined minimum inhibitory concentrations (MIC) against a specific microbe.
Table 1: Hypothetical QSAR Data for 8-Hydroxyquinoline (B1678124) Analogs
| Compound | R1 Substituent | R2 Substituent | LogP (Hydrophobicity) | Electronic Parameter (σ) | pMIC (-log(MIC)) |
| Analog 1 | H | H | 1.98 | 0.00 | 3.5 |
| Analog 2 | Cl | H | 2.69 | 0.23 | 4.2 |
| Analog 3 | H | Cl | 2.69 | 0.23 | 4.1 |
| Analog 4 | Cl | I | 3.65 | 0.41 | 5.3 |
| Analog 5 | Br | Br | 3.50 | 0.46 | 5.1 |
| Analog 6 | NO2 | H | 1.83 | 0.78 | 3.8 |
A resulting QSAR equation might take the form: pMIC = 0.85 * LogP + 1.52 * σ + 2.97
This equation would suggest that both hydrophobicity (LogP) and the electron-withdrawing nature of the substituents (σ) are positively correlated with the antiseptic activity of this class of compounds. Such models provide a quantitative framework for designing more potent analogs. researchgate.net
Molecular Docking and Dynamics Simulations of this compound-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how a drug molecule interacts with its protein target at an atomic level.
For the corticosteroid component of this compound, molecular docking simulations would be performed with its primary target, the ligand-binding domain of the glucocorticoid receptor. These simulations would aim to replicate the experimentally observed binding mode and provide insights into the key interactions that stabilize the complex. The results can be used to rationalize the high affinity of the compound and to explore how modifications to its structure might affect binding.
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted protein-ligand complex over time, providing a more dynamic and realistic view of the binding interactions. mdpi.com
Table 2: Hypothetical Molecular Docking Results for a Corticosteroid in the Glucocorticoid Receptor
| Parameter | Value |
| Binding Energy (kcal/mol) | -11.8 |
| Key H-Bonding Residues | Gln570, Arg611, Thr739 |
| Key Hydrophobic Interactions | Leu563, Met604, Trp623 |
| RMSD from Crystal Structure (Å) | 1.2 |
These hypothetical results would indicate a strong binding affinity, stabilized by specific hydrogen bonds and hydrophobic interactions, and a predicted binding pose that is very close to what might be observed experimentally.
In Silico Approaches for Predicting this compound's Molecular Behavior and Interaction Sites
Beyond SAR, QSAR, and docking, a variety of other in silico methods can be used to predict the molecular behavior of the components of this compound. These approaches are often used to forecast a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity. nih.gov
Predictive models based on a molecule's structure can estimate a range of physicochemical and pharmacokinetic properties. These predictions are valuable in the early stages of drug discovery to filter out compounds that are likely to have poor drug-like properties.
Table 3: Predicted Physicochemical Properties of this compound Components
| Property | Corticosteroid Derivative | 5-chloro-7-iodo-8-quinolinol |
| Molecular Weight ( g/mol ) | 492.5 | 305.5 |
| LogP | 3.8 | 3.1 |
| Number of H-Bond Donors | 1 | 1 |
| Number of H-Bond Acceptors | 7 | 2 |
| Polar Surface Area (Ų) | 103.4 | 33.1 |
These predicted properties can help to assess the potential for oral bioavailability and cell membrane permeability of each component. For instance, the values shown would suggest that both compounds adhere to general guidelines for drug-likeness, such as Lipinski's Rule of Five.
Advanced Analytical Techniques for Academic Research Characterization of Diproform
Chromatographic Methods for Diproform Purity Assessment and Compound Separation
Chromatographic techniques are fundamental for separating the components of a mixture like this compound and assessing their individual purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two primary methods employed.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a widely utilized technique in pharmaceutical analysis and academic research for the separation, identification, and quantification of compounds. nih.gov For a compound like this compound, which is a mixture of a corticosteroid (Betamethasone dipropionate) and Clioquinol (B1669181), HPLC is essential for separating these two active pharmaceutical ingredients (APIs) and any potential impurities or degradation products.
Method development in HPLC for this compound would involve selecting appropriate stationary and mobile phases to achieve optimal separation of Betamethasone (B1666872) dipropionate and Clioquinol, given their differing polarities. Reversed-phase HPLC, commonly using a C18 column, is frequently applied for the analysis of corticosteroids like betamethasone dipropionate. researchgate.neteurjchem.com The mobile phase typically consists of a mixture of water and organic solvents such as acetonitrile (B52724) or methanol, often with a buffer to control pH and improve peak shape. researchgate.neteurjchem.com
Validation of the developed HPLC method is crucial in academic research to ensure its reliability, accuracy, and precision for the intended purpose, such as purity assessment. nih.govresearchgate.net Parameters like linearity, accuracy, precision, detection limit, and quantitation limit would be evaluated according to established guidelines. researchgate.neteurjchem.comnih.gov For instance, studies on related compounds like betamethasone dipropionate have demonstrated the development of validated stability-indicating HPLC methods for the analysis of the drug and its related substances in topical formulations. researchgate.neteurjchem.com
Gas Chromatography (GC) Applications in this compound Research
Gas Chromatography is another powerful separation technique, primarily used for volatile or semi-volatile compounds. uobabylon.edu.iq While Betamethasone dipropionate may not be sufficiently volatile for direct GC analysis without derivatization, Clioquinol, a halogenated quinoline (B57606), might be amenable to GC. uni.lusiddhast.com
In the context of this compound research, GC could be applied for the analysis of volatile impurities or degradation products that may not be easily detectable by HPLC. GC is also valuable for identifying and characterizing new compounds in pharmaceutical research. uobabylon.edu.iq The coupling of GC with mass spectrometry (GC-MS) provides enhanced capabilities for identification based on retention time and mass spectral fragmentation patterns. uni.luresearchgate.net Although direct studies on this compound using GC were not found, GC-MS methods have been developed for the analysis of other halogenated compounds. uni.lu
Mass Spectrometry for this compound Structural Confirmation and Fragment Analysis
Mass Spectrometry (MS) provides crucial information about the molecular weight and structure of compounds. Coupled with chromatographic separation, it is a powerful tool for the characterization of complex mixtures and the confirmation of compound identity.
Electrospray Ionization Mass Spectrometry (ESI-MS) Techniques
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing polar and thermolabile compounds, making it suitable for the analysis of both Betamethasone dipropionate and Clioquinol. ESI-MS typically produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻), providing accurate molecular weight information.
Tandem Mass Spectrometry (MS/MS) for Elucidating Metabolic Pathways
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This technique provides detailed structural information and is invaluable for confirming the identity of compounds and studying their fragmentation pathways.
In the context of academic research on this compound, MS/MS could be used to elucidate the fragmentation patterns of Betamethasone dipropionate and Clioquinol, aiding in their unequivocal identification. By analyzing the fragments, researchers can gain insights into the structural subunits of each molecule. LC-MS/MS is a common setup used for the analysis of drugs and metabolites in complex matrices. While studies specifically on this compound metabolism were not found, MS/MS is a standard technique for elucidating metabolic pathways of drugs by identifying and characterizing metabolites based on their fragmentation patterns.
Research on Synergistic Biochemical Mechanisms of Diproform S Combination Components
Elucidation of Concurrent Glucocorticoid and Quinolone Actions at the Molecular Level
The concurrent actions of Betamethasone (B1666872) and Clioquinol (B1669181) at the molecular level involve distinct yet potentially interacting pathways. Betamethasone, a synthetic glucocorticoid, exerts its primary effects by binding to the intracellular glucocorticoid receptor (GR) jhphs.orgnih.govmims.comuni.lu. Upon ligand binding, the activated GR complex translocates into the nucleus, where it modulates gene expression jhphs.orgnih.govmims.com. This modulation includes the upregulation of genes encoding anti-inflammatory proteins, such as lipocortin-1 (annexin-1), which inhibits phospholipase A2, thereby reducing the production of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes nih.gov. Simultaneously, the activated GR complex can repress the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, interleukins) and enzymes (e.g., COX-2, phospholipase A2), often by interfering with the activity of transcription factors like NF-κB jhphs.org. This genomic pathway is a cornerstone of Betamethasone's anti-inflammatory and immunosuppressive effects. Betamethasone also exhibits rapid, non-genomic effects, although the precise mechanisms are less characterized.
Clioquinol, a halogenated hydroxyquinoline, functions as a broad-spectrum anti-infective agent with both antibacterial and antifungal properties. While its precise molecular mechanism is not fully elucidated, proposed actions include the chelation of essential metal ions (such as zinc and copper) that are vital cofactors for numerous microbial enzymatic processes. By sequestering these metal ions, Clioquinol can disrupt critical metabolic pathways necessary for microbial growth and survival. Another proposed mechanism involves interference with microbial DNA synthesis, possibly through intercalation into DNA strands, which can hinder replication and lead to DNA damage and cell death. Clioquinol has also been suggested to disrupt the integrity of fungal cell walls and membranes, potentially by binding to fungal proteins and enzymes. An in vitro study indicated that clioquinol damaged the cell wall and inhibited pseudohyphae formation in Candida albicans. Clioquinol is also reported to possess mild anti-inflammatory properties.
The concurrent application of Betamethasone and Clioquinol thus brings together a potent anti-inflammatory agent that modulates the host immune response and an anti-infective agent that directly targets bacterial and fungal pathogens. This dual action addresses both the inflammatory component and the infectious cause of the dermatosis.
Investigations into Molecular Cross-Talk Between Anti-inflammatory and Antimicrobial Mechanisms of Diproform Components
Investigations into the molecular cross-talk between the anti-inflammatory mechanisms of Betamethasone and the anti-infective mechanisms of Clioquinol in the context of their synergistic effect are an area of ongoing interest. While detailed molecular studies specifically examining the direct cross-talk between Betamethasone's GR-mediated pathways and Clioquinol's proposed mechanisms (metal chelation, DNA interference, membrane disruption) are limited in the available literature, the synergy observed clinically suggests potential points of interaction.
One potential area of cross-talk lies in the interplay between inflammation and infection. Betamethasone's ability to suppress the inflammatory response can create a more favorable environment for the host immune system to clear the infection and can reduce the tissue damage caused by excessive inflammation jhphs.orgnih.gov. By reducing the release of pro-inflammatory mediators and the recruitment of inflammatory cells, Betamethasone may indirectly enhance the effectiveness of Clioquinol by mitigating factors that could potentially impede its access to the infection site or reduce its activity.
Conversely, the anti-infective action of Clioquinol in reducing the microbial load directly addresses a primary driver of inflammation in infected dermatoses. By eliminating or inhibiting the growth of bacteria and fungi, Clioquinol reduces the production of microbial factors that trigger and exacerbate the inflammatory cascade. This reduction in inflammatory stimuli can complement Betamethasone's anti-inflammatory effects, leading to a more rapid and complete resolution of symptoms than either agent might achieve alone.
Although direct molecular interactions where Betamethasone's action on GR or downstream pathways directly influences Clioquinol's anti-infective targets, or vice versa, have not been extensively detailed in the provided sources, the synergistic outcome likely arises from the complementary nature of their effects on the complex host-pathogen interaction in infected inflammatory skin conditions. The reduction of both inflammation and infection simultaneously creates a positive feedback loop that promotes healing.
Development of Model Systems to Study Combined Biochemical Effects of this compound's Constituents
Various model systems are employed to study the biological activities of Betamethasone and Clioquinol, both individually and in combination. These models range from in vitro assays examining specific molecular or cellular processes to in vivo studies assessing therapeutic efficacy in living organisms.
In vitro studies provide valuable insights into the direct effects of the compounds on target cells or microbes. For Betamethasone, cell-based assays are used to study GR binding, nuclear translocation, and the modulation of gene expression and inflammatory mediator production in various cell types, including immune cells and skin cells jhphs.orgnih.gov. For Clioquinol, in vitro antimicrobial susceptibility testing, such as determination of minimum inhibitory concentrations (MICs) against panels of bacteria and fungi, is commonly used to assess its direct anti-infective potency. Studies investigating its effects on microbial DNA synthesis, metal chelation, and membrane integrity are also conducted using biochemical and microbiological techniques.
An in vitro study utilizing an agar (B569324) dilution assay investigated the antimicrobial activity of a cream formulation containing Betamethasone with Clioquinol against several common skin pathogens, including Candida albicans, Escherichia coli, Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus pyogenes. The study determined the MICs for the combination cream and for clioquinol alone.
| Microbe | Clioquinol (Alone) MIC (µg/mL) | Betamethasone with Clioquinol Cream (Clioquinol as part of cream) MIC (µg/mL) |
| Candida albicans | 6.3 | 15 |
| Escherichia coli | 13 | 15 |
| Staphylococcus aureus | 6.3 | 15 |
| Staphylococcus epidermidis | 6.3 | 15 |
| Streptococcus pyogenes | -a | 150 |
a The true effect of clioquinol alone against S. pyogenes could not be determined in this study due to the presence of ethanol (B145695) in the agar at the concentration tested.
This in vitro study found that the antimicrobial activity of the combination cream was generally comparable to that of clioquinol tested alone in this specific assay, suggesting that the Betamethasone component did not significantly enhance the direct antimicrobial effect of Clioquinol in vitro. This highlights that the observed clinical synergy is likely due to the combination's effects on both the host inflammatory response and the microbial infection in vivo, rather than a direct potentiation of Clioquinol's antimicrobial action by Betamethasone at the molecular level in isolation.
In vivo model systems, particularly clinical studies in patients with infected inflammatory dermatoses, serve as crucial models for evaluating the combined therapeutic efficacy of this compound wikipedia.org. These studies assess the clinical outcomes, such as reduction in inflammation (erythema, swelling, pruritus) and clearance of infection, providing evidence of the synergistic effect in a complex biological environment wikipedia.org. Animal models of skin inflammation and infection can also be utilized to investigate the effects of the combination on pathological processes and to explore potential molecular interactions within a living system.
Further research employing advanced model systems, such as co-culture systems of skin cells and microbes, or genetically modified animal models, could provide more detailed insights into the molecular cross-talk and synergistic mechanisms of Betamethasone and Clioquinol. Techniques like transcriptomics and proteomics could be used to analyze the global changes in gene and protein expression in host cells and microbes exposed to the individual compounds and the combination, helping to identify synergistic effects on molecular pathways.
Future Directions and Emerging Research Avenues for Diproform
Design and Synthesis of Chemically Modified Diproform Analogs with Tuned Specificity
The structural components of this compound, particularly the corticosteroid core of Betamethasone (B1666872) Dipropionate and the halogenated quinoline (B57606) structure of Clioquinol (B1669181), offer potential sites for chemical modification ontosight.aindrugs.comnih.gov. Future research is likely to focus on the rational design and synthesis of novel analogs with improved specificity towards particular biochemical targets or microbial species. This could involve modifying functional groups to alter binding affinity, pharmacokinetic properties such as skin penetration and metabolism, or reduce off-target interactions.
The synthesis of Betamethasone Dipropionate analogs could explore modifications to the steroid backbone or the ester groups to modulate glucocorticoid receptor binding or alter the balance between genomic and non-genomic signaling pathways. Similarly, modifications to the halogenation pattern or the quinoline ring of Clioquinol could yield derivatives with enhanced potency against specific resistant bacterial or fungal strains, or reduced interaction with host cells. Research into novel linkers or delivery systems conjugating the two components could also be pursued to optimize their co-delivery and synergistic activity at the site of action. The development of combinatorial synthesis approaches could facilitate the rapid generation and screening of diverse analog libraries to identify compounds with desired profiles.
Exploration of Novel Biochemical Targets and Pathways Influenced by this compound
While the primary mechanisms of action involving the inhibition of inflammatory mediators and antimicrobial effects are known ontosight.aindrugs.com1mg.com, the complex interplay between the corticosteroid and antimicrobial components of this compound may involve additional, as yet uncharacterized, biochemical targets and signaling pathways. Future research should aim to comprehensively map the molecular interactions of both Betamethasone Dipropionate and Clioquinol, both individually and in combination, within relevant cellular and tissue contexts.
Studies employing advanced proteomic, metabolomic, and transcriptomic techniques could reveal novel cellular pathways modulated by this compound treatment. This could include investigating its effects on immune cell function beyond general immunosuppression, its influence on skin barrier integrity and repair mechanisms, or its potential interactions with the skin microbiome. Research could also explore if Clioquinol, in combination with a corticosteroid, exhibits altered interactions with host cell processes compared to its use as a single agent. Identifying these novel targets and pathways could uncover new therapeutic opportunities or provide a more complete understanding of this compound's efficacy in complex inflammatory-infectious conditions.
Methodological Advancements in this compound Research Techniques
Advancements in scientific methodology will significantly impact future this compound research. Improved in vitro models, such as 3D skin equivalents and microfluidic devices simulating skin microcirculation and immune cell infiltration, could provide more physiologically relevant platforms for studying drug penetration, distribution, and cellular responses. nih.gov
Advanced analytical techniques, including high-resolution mass spectrometry and sophisticated chromatographic methods, will be crucial for the precise quantification of this compound and its metabolites in various biological matrices and for studying its degradation pathways. researchgate.net Non-invasive imaging techniques, such as multimodal microscopy, could allow for the visualization of drug distribution and its effects on tissue morphology and cellular processes in real-time. researchgate.net Furthermore, the application of high-throughput screening methods could accelerate the identification of active analogs and the deconvolution of complex biological responses. nih.gov
Q & A
Q. What frameworks support robust peer review of this compound-related research?
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
- Use checklists like STREGA for genetic association studies or ARRIVE for animal research to ensure transparency .
- Pre-register hypotheses and analysis plans on platforms like Open Science Framework to prevent HARKing (Hypothesizing After Results are Known) .
Data Management and Validation
Q. What tools ensure data integrity in longitudinal this compound studies?
- Use electronic lab notebooks (e.g., LabArchives) with audit trails to track revisions.
- Implement version control (e.g., Git) for code and statistical models .
- Perform periodic audits to detect anomalies (e.g., sudden shifts in control group metrics) .
Q. How can researchers mitigate batch effects in this compound microarray data?
- Apply ComBat or SVA algorithms to normalize batch-related technical variability.
- Include batch identifiers as covariates in linear mixed models .
Contradiction Analysis and Interpretation
Q. Q. What steps validate contradictory findings between in silico predictions and in vivo results for this compound?
- Re-run simulations with adjusted parameters (e.g., binding affinity thresholds, solvation models).
- Validate in silico predictions using SPR or ITC for direct binding measurements .
- Cross-reference pharmacokinetic data (e.g., bioavailability, half-life) to explain efficacy gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
